![molecular formula C14H11ClFN3O2S B2487466 2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797565-69-5](/img/structure/B2487466.png)
2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions including condensation, cyclization, and nucleophilic substitution. One example involves the reaction of 2-allyl-N-benzyl-4-fluoroaniline or 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid leading to the formation of halogeno-substituted dihydrodibenzoazepines and tetrahydrodibenzoazocines. These compounds are further processed to yield various bioactive core structures (Acosta Quintero et al., 2019).
Molecular Structure Analysis
The molecular structure of related benzamide compounds reveals that the azepine and azocine rings adopt specific conformations that are crucial for their biological activity. The azepine ring, for example, can adopt a twist-boat form, facilitating specific intermolecular interactions such as hydrogen bonding, which is essential for forming a three-dimensional framework structure (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds are characterized by their ability to undergo nucleophilic vinylic substitution, leading to the formation of fluorinated benzoxazines and benzoxazepinones. This reactivity is attributed to the presence of fluorine atoms, which impart unique electrophilic characteristics to the compounds, enabling the formation of heterocyclic structures (Meiresonne et al., 2015).
Applications De Recherche Scientifique
Fluorinated Compounds in Heterocyclic Chemistry
Fluorinated Heterocycles for Sensing and Synthesis : Fluorinated heterocycles, similar to the compound , have been explored for their unique properties in chemical sensing and synthesis. For example, benzimidazole and benzothiazole conjugates have shown potential as fluorescent sensors for metal ions like Al3+ and Zn2+ due to their large Stokes shift and good sensitivity (G. Suman et al., 2019). Such compounds, with fluorine substitutions, could offer enhanced properties for sensing applications due to fluorine's electronegativity and ability to influence molecular interactions.
Heterocyclic Synthesis via Fluorinated Intermediates : The synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution of gem-Difluoroenamides highlights the role of fluorinated intermediates in constructing complex heterocycles (Tamara Meiresonne et al., 2015). This research underscores the utility of fluorine-containing compounds in facilitating novel synthesis pathways, potentially relevant to the synthesis and applications of the queried compound.
Antimicrobial Applications of Fluorinated Heterocycles : Research into fluorobenzamides containing thiazole and thiazolidine moieties, which bear structural resemblance to the query compound, suggests that fluorine substitution can enhance antimicrobial activity. For instance, specific fluorinated compounds have shown promising activity against various bacterial and fungal strains (N. Desai et al., 2013). The presence of fluorine atoms in these structures is crucial for their bioactivity, indicating the potential biomedical relevance of similarly structured compounds.
Anticancer and Antimicrobial Potentials : The inclusion of fluorine in benzothiazoles has been studied for its impact on cytotoxicity and antimicrobial efficacy. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic activity against certain cancer cell lines, highlighting the therapeutic potential of fluorinated compounds in oncology (I. Hutchinson et al., 2001).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2S/c15-7-3-1-4-8(16)10(7)12(20)19-14-18-9-5-2-6-17-13(21)11(9)22-14/h1,3-4H,2,5-6H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTODBAKSLVBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)
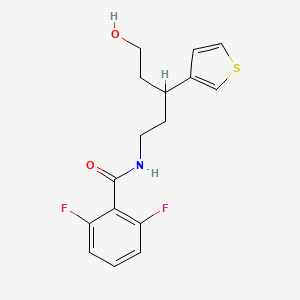

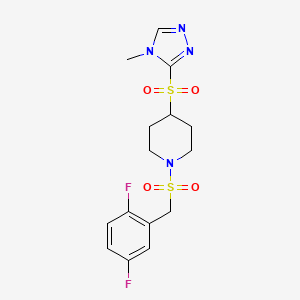
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
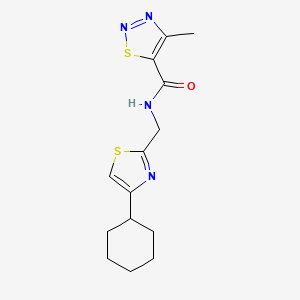
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)
![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)
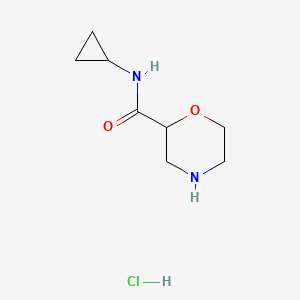

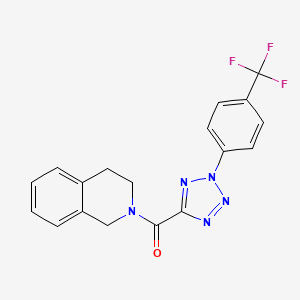

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)